molecular formula C13H10BrN5S B10888364 4-(5-Bromothiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(5-Bromothiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B10888364
M. Wt: 348.22 g/mol
InChI Key: CQOKEKLHRACNDM-UHFFFAOYSA-N
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Description

4-(5-BROMO-2-THIENYL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex heterocyclic compound that features a unique combination of a benzimidazole core fused with a triazine ring and a brominated thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-BROMO-2-THIENYL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the triazine ring and the brominated thiophene group. Key steps include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of Triazine Ring: The triazine ring can be introduced through cyclization reactions involving appropriate precursors.

    Bromination and Thiophene Introduction: The final step involves the bromination of the thiophene ring and its attachment to the triazine-benzimidazole scaffold.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-BROMO-2-THIENYL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

4-(5-BROMO-2-THIENYL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-THIENYL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The triazine ring can enhance binding affinity and specificity, while the brominated thiophene group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and are used as antiparasitic agents.

    Triazine Derivatives: Compounds such as atrazine are widely used as herbicides.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid are used in organic synthesis and materials science.

Uniqueness

4-(5-BROMO-2-THIENYL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of potential biological activities and applications. This structural complexity allows for diverse chemical modifications and functionalizations, making it a versatile compound in scientific research.

Properties

Molecular Formula

C13H10BrN5S

Molecular Weight

348.22 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C13H10BrN5S/c14-10-6-5-9(20-10)11-17-12(15)18-13-16-7-3-1-2-4-8(7)19(11)13/h1-6,11H,(H3,15,16,17,18)

InChI Key

CQOKEKLHRACNDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(S4)Br

Origin of Product

United States

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